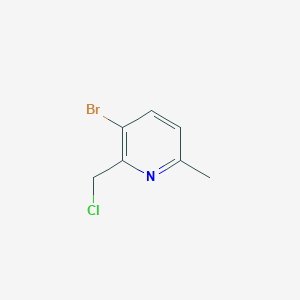

3-bromo-2-(chloromethyl)-6-methylPyridine

Description

Contextualization in Halogenated Pyridine (B92270) Chemistry

Halogenated pyridines are a class of heterocyclic compounds that play a crucial role in organic synthesis. evitachem.com The presence of halogen atoms on the electron-deficient pyridine ring significantly influences the molecule's reactivity. In 3-bromo-2-(chloromethyl)-6-methylpyridine, the bromine atom at the 3-position and the chloromethyl group at the 2-position are key functional groups.

The unique chemical properties of this compound stem from its hybrid structure. The pyridine ring itself contains a nitrogen atom, which imparts basicity and influences the aromatic system's electronic distribution. evitachem.com The bromine and chlorine substituents are highly active and participate readily in substitution reactions. The chloromethyl group is particularly susceptible to nucleophilic substitution, as the chlorine atom acts as a good leaving group. evitachem.com The bromine atom attached directly to the pyridine ring is less reactive towards nucleophilic substitution but is well-suited for participation in various metal-catalyzed cross-coupling reactions. This dual reactivity makes halogenated pyridines like this one versatile platforms for chemical diversification. mdpi.com

Academic Significance as a Versatile Synthetic Intermediate and Building Block

The primary academic significance of 3-bromo-2-(chloromethyl)-6-methylpyridine lies in its role as a versatile synthetic intermediate. evitachem.com It serves as a foundational building block for constructing more elaborate molecules, particularly in the fields of medicinal and materials chemistry. evitachem.com

Its versatility stems from the different types of reactions it can undergo:

Substitution Reactions : The chlorine atom on the methyl group can be readily displaced by a wide range of nucleophiles, such as amines, thiols, or alkoxides. This allows for the straightforward introduction of new functional groups and the extension of the molecule's structure.

Oxidation and Reduction Reactions : The methyl group can potentially be oxidized to an aldehyde or a carboxylic acid, while the halogen atoms can be removed through reduction processes.

Cross-Coupling Reactions : The bromo-substituent on the pyridine ring is a valuable handle for functionalization. It allows for the formation of new carbon-carbon or carbon-heteroatom bonds, a critical step in the synthesis of complex organic molecules. The presence of such a substituent is considered highly desirable for enabling further chemical modifications. mdpi.com

This multi-faceted reactivity allows chemists to selectively modify different parts of the molecule, providing controlled pathways to target compounds. evitachem.com

Table 2: Physicochemical Properties and Reactivity of 3-bromo-2-(chloromethyl)-6-methylPyridine

| Property | Description | Source |

|---|---|---|

| Appearance | Likely a solid or liquid. The hydrochloride salt is a powder. | evitachem.comsigmaaldrich.com |

| Solubility | Soluble in organic solvents such as dichloromethane (B109758) and ethanol. | evitachem.com |

| Stability | Stable under ambient conditions but may be sensitive to moisture due to its reactive halogen substituents. | evitachem.com |

| Key Reactions | Undergoes nucleophilic substitution, oxidation, reduction, and cross-coupling reactions. | mdpi.com |

Overview of Key Research Areas Pertaining to the Compound and Related Structures

Research involving 3-bromo-2-(chloromethyl)-6-methylpyridine and structurally similar compounds spans several key areas, leveraging its utility as a synthetic precursor. evitachem.com

Medicinal Chemistry : This compound is a precursor for creating more complex molecules with potential biological activity. Halogenated pyridines are frequently used to synthesize pharmaceutical agents. Derivatives can be explored for various therapeutic applications. chemimpex.com

Agrochemicals : Like many heterocyclic intermediates, it serves as a building block in the synthesis of agrochemicals, such as pesticides and herbicides. evitachem.comchemimpex.com

Materials Science : The ability to functionalize this molecule makes it useful in materials science. For instance, related bromo- and chloromethyl-pyridines are used to link molecules to solid supports, such as functionalized carbons, to create new materials with specific properties. mdpi.com

Coordination Chemistry : It is used to construct ligands for coordination chemistry. The pyridine nitrogen, along with other atoms introduced through substitution, can bind to metal ions to form complex structures. mdpi.com

The compound's value lies in its adaptability as a starting material for developing novel molecules in these diverse scientific domains. evitachem.com

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-(chloromethyl)-6-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClN/c1-5-2-3-6(8)7(4-9)10-5/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCASFXOSXOVRHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)Br)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Bromo 2 Chloromethyl 6 Methylpyridine and Its Precursors

Strategies for Regioselective Halogenation (Bromination and Chlorination) on Pyridine (B92270) Scaffolds

Achieving regioselectivity in the halogenation of pyridine rings is a significant challenge due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic attack. nih.govnih.gov Several strategies have been developed to overcome this, enabling the precise installation of halogen atoms at specific positions.

Direct Electrophilic Substitution Approaches

Direct electrophilic halogenation of pyridine is often difficult, requiring harsh reaction conditions and frequently yielding a mixture of regioisomers. nih.govchemrxiv.org The electron-deficient π-system of pyridine is electronically mismatched for reactions with electrophilic halogen sources. nih.gov Consequently, strong Brønsted or Lewis acids and high temperatures are typically necessary to facilitate the reaction. nih.govchemrxiv.org For instance, the bromination of 2-methylpyridine (B31789) with bromine in the presence of aluminum chloride at 100°C yields 3-bromo-2-methylpyridine (B185296), but only in a modest 12% yield after a complex workup. chemicalbook.com

Similarly, the chlorination of 2,6-lutidine with chlorine gas in carbon tetrachloride at 60°C is a known method. google.comnih.gov However, these direct approaches often lack the desired selectivity and efficiency for more complex substituted pyridines.

Ring-Opening, Halogenation, and Ring-Closing Strategies

A more recent and highly effective method for achieving 3-selective halogenation of pyridines involves a ring-opening, halogenation, and ring-closing sequence. nih.govchemrxiv.orgnsf.gov This strategy temporarily converts the electron-deficient pyridine into a more reactive, polarized acyclic intermediate, often referred to as a Zincke imine. nih.govchemrxiv.orgnsf.gov This intermediate readily undergoes electrophilic halogenation with high regioselectivity under mild conditions. nsf.govchemrxiv.org

This "one-pot" protocol typically involves the activation of the pyridine nitrogen, followed by ring-opening with an amine nucleophile. nih.govnsf.gov The resulting Zincke imine intermediate can then be halogenated using reagents like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS). nih.govnsf.gov Subsequent ring-closure, often promoted by heating with ammonium (B1175870) acetate, regenerates the pyridine ring, now halogenated at the 3-position. nih.govnsf.gov This method has been shown to be applicable to a diverse range of substituted pyridines and is compatible with complex molecular structures. nih.govnsf.govmountainscholar.org

Metalation-Halogenation Sequences

Directed metalation followed by quenching with a halogen source is another powerful strategy for the regioselective functionalization of pyridines. chemrxiv.orgznaturforsch.com This approach relies on the use of a directing group on the pyridine ring to guide a strong base, typically an organolithium reagent or a lithium amide, to deprotonate a specific C-H bond. znaturforsch.com The resulting metalated intermediate can then be trapped with an electrophilic halogenating agent.

However, these reactions often require cryogenic temperatures and the use of highly pyrophoric reagents like n-butyllithium. znaturforsch.commdpi.com To circumvent these issues, milder conditions using "ate-bases" or TMP (2,2,6,6-tetramethylpiperidyl) metal reagents have been developed. znaturforsch.com An alternative approach involves a halogen/metal exchange, where a pre-existing halogen on the pyridine ring is exchanged with a metal, which can then be functionalized. znaturforsch.com For example, the synthesis of 2-bromo-6-hydroxymethylpyridine can be achieved from 2,6-dibromopyridine (B144722) using isopropylmagnesium chloride lithium chloride complex (Turbo Grignard) to effect a mono-metal-halogen exchange, followed by reaction with N,N-dimethylformamide (DMF) and subsequent reduction. mdpi.com

Multi-step Synthetic Routes from Commercially Available Pyridine Derivatives

The synthesis of 3-bromo-2-(chloromethyl)-6-methylpyridine often begins with simpler, commercially available pyridine derivatives. These multi-step routes allow for the sequential and controlled introduction of the required functional groups.

Synthesis from Methyl-Substituted Pyridines

A common starting material for the synthesis of the target compound is a methyl-substituted pyridine, such as 2,6-lutidine (2,6-dimethylpyridine). google.comwikipedia.org One potential pathway involves the initial bromination of the pyridine ring, followed by chlorination of one of the methyl groups.

The bromination of 2-chloro-6-methylpyridine (B94459) with N-bromosuccinimide (NBS) in the presence of an initiator like benzoyl peroxide can introduce a bromine atom onto the pyridine ring. pipzine-chem.com Subsequently, the chlorination of a methyl group can be achieved. For example, the reaction of 2,6-lutidine with chlorine in carbon tetrachloride can lead to the formation of 2-(chloromethyl)-6-methylpyridine. google.com A patent describes the oxidation of 2,6-lutidine to 2,6-pyridinedicarboxylic acid, followed by esterification, reduction to 2,6-bis(hydroxymethyl)pyridine, and finally reaction with thionyl chloride to yield 2,6-di(chloromethyl)pyridine hydrochloride. google.com A similar approach starting from 3-picoline (3-methylpyridine) involves oxidation to nicotinic acid, esterification, reduction to 3-(hydroxymethyl)pyridine, and subsequent chlorination. google.com

| Starting Material | Reagents | Product | Reference |

| 2-Methylpyridine | 1. AlCl₃, Br₂ | 3-Bromo-2-methylpyridine | chemicalbook.com |

| 2,6-Lutidine | 1. KMnO₄, H₂O; 2. H⁺; 3. CH₃OH, H₂SO₄; 4. Reduction; 5. SOCl₂ | 2,6-bis(chloromethyl)pyridine hydrochloride | google.com |

| 2-Chloro-6-methylpyridine | NBS, Benzoyl Peroxide | 3-Bromo-2-chloro-6-methylpyridine | pipzine-chem.com |

Transformation of Hydroxymethyl Pyridines via Chlorine Transfer

The conversion of a hydroxymethyl group to a chloromethyl group is a key transformation in the synthesis of 3-bromo-2-(chloromethyl)-6-methylpyridine. mdpi.com A precursor such as (3-bromo-6-methylpyridin-2-yl)methanol (B6314754) is required. The synthesis of the related 2-bromo-6-hydroxymethylpyridine has been achieved from 2,6-dibromopyridine. mdpi.com

The chlorination of hydroxymethylpyridines is often accomplished using thionyl chloride (SOCl₂). mdpi.comgoogle.com However, this reagent can be harsh and may lead to side reactions, such as the replacement of other ring substituents. mdpi.com For instance, prolonged reaction times or elevated temperatures when using SOCl₂ to convert 2-bromo-6-hydroxymethylpyridine can result in the formation of the over-chlorinated side product, 2-chloro-6-(chloromethyl)pyridine. mdpi.com

To address these challenges, milder chlorinating agents have been developed. A notable example is the use of a cyanuric chloride•DMF adduct. mdpi.comsemanticscholar.org This reagent has been shown to be effective for the conversion of 2-bromo-6-hydroxymethylpyridine to 2-bromo-6-chloromethylpyridine with greater selectivity and under milder conditions compared to thionyl chloride. mdpi.comsemanticscholar.org

| Precursor | Chlorinating Agent | Product | Reference |

| 3-Hydroxymethyl pyridine | Thionyl Chloride | 3-Chloromethyl pyridine hydrochloride | google.com |

| 2-Bromo-6-hydroxymethylpyridine | Thionyl Chloride | 2-Bromo-6-chloromethylpyridine | mdpi.com |

| 2-Bromo-6-hydroxymethylpyridine | Cyanuric chloride•DMF | 2-Bromo-6-chloromethylpyridine | mdpi.comsemanticscholar.org |

| (3-Bromo-6-methylpyridin-2-yl)methanol | Thionyl Chloride (or similar) | 3-Bromo-2-(chloromethyl)-6-methylpyridine | evitachem.com |

Optimization of Reaction Conditions for Enhanced Purity and Yield in Laboratory and Scaled Synthesis

The efficient synthesis of 3-bromo-2-(chloromethyl)-6-methylpyridine and its precursors hinges on the meticulous control of reaction conditions. Key factors include the choice of solvent, temperature regulation, reagent selection, and stoichiometric balance, all of which are crucial for maximizing yield and minimizing the formation of impurities.

The choice of solvent and the precise control of temperature are paramount in the synthesis of halogenated pyridines. For the bromination of a precursor like 2-(chloromethyl)-6-methylpyridine, solvents such as carbon tetrachloride or chloroform (B151607) are commonly used. The reaction temperature is typically maintained between 30–50°C to facilitate the reaction while controlling the rate of side reactions.

In the chlorination step of related precursors, such as the conversion of 2-bromo-6-hydroxymethylpyridine to 2-bromo-6-chloromethylpyridine, temperature plays a critical role in preventing over-chlorination. mdpi.com Using a robust chlorinating agent like thionyl chloride (SOCl₂), lower temperatures are proven to be beneficial. mdpi.com Research has shown that reducing the reaction temperature from room temperature to 0°C significantly increases the selectivity for the desired mono-halogenated product over the over-chlorinated side product. mdpi.com

Table 1: Effect of Temperature on the Chlorination of 2-bromo-6-hydroxymethylpyridine with Thionyl Chloride

| Reaction Temperature | Conversion to 2-bromo-6-chloromethylpyridine | Conversion to 2-chloro-6-chloromethylpyridine (Side Product) |

| 40 °C | 56% | 44% |

| Room Temperature | 75% | 25% |

| 0 °C | 81% | 19% |

| Data sourced from a study on the synthesis of 2-bromo-6-chloromethylpyridine, illustrating the impact of temperature on product distribution. mdpi.com |

The selection of appropriate reagents and their exact molar ratios is fundamental to achieving high yields and purity. During the bromination of the pyridine ring, maintaining a 1:1 molar ratio of the pyridine precursor to bromine is a standard approach to minimize the formation of di-brominated derivatives. The regioselectivity of this electrophilic substitution can be enhanced by using a catalyst such as iron(III) bromide (FeBr₃).

For the chlorination of a hydroxymethyl group on the pyridine ring, thionyl chloride (SOCl₂) is a conventional and robust reagent. mdpi.com However, its high reactivity can lead to undesirable side reactions. mdpi.com Milder chlorinating agents have been identified as superior alternatives. For instance, the adduct formed between cyanuric chloride and DMF has been successfully used to cleanly convert 2-bromo-6-hydroxymethylpyridine to 2-bromo-6-chloromethylpyridine without the associated over-chlorination issues. mdpi.com Similarly, trichloroisocyanuric acid (TCCA) is recognized as a safe and efficient chlorinating agent for allylic chlorination on related pyridine intermediates. orientjchem.org

In the synthesis of precursors involving metal-halogen exchange, traditional reagents like n-butyllithium often require cryogenic temperatures (−78 °C) and careful handling. mdpi.com A more practical alternative is the use of isopropylmagnesium chloride lithium chloride complex (Turbo Grignard), which can achieve the desired transformation at milder temperatures (0 °C). mdpi.com

A significant challenge in the synthesis of bromo-chloromethylated pyridines is the formation of impurities, particularly through over-chlorination. mdpi.com This occurs when the chlorinating agent not only converts the target functional group (e.g., hydroxymethyl to chloromethyl) but also substitutes the bromo group on the pyridine ring with a chloro atom. mdpi.com

Several strategies can effectively mitigate this issue:

Use of Milder Reagents: Replacing highly reactive chlorinating agents like SOCl₂ with alternatives such as a cyanuric chloride•DMF adduct prevents the substitution of the ring-bound bromine. mdpi.com This reagent cleanly produces the desired alkyl chloride with greater selectivity. mdpi.com Chloramine-T has also been identified as an exceptionally proficient agent for chlorinating related imidazoheterocycles without causing over-chlorination. acs.org

Strict Temperature Control: As demonstrated in the synthesis of 2-bromo-6-chloromethylpyridine, lowering the reaction temperature when using SOCl₂ can suppress the rate of the undesired over-chlorination reaction, thereby increasing the yield of the target compound. mdpi.com Even with temperature reduction, however, some level of over-chlorination may persist, making reagent choice the more critical factor. mdpi.com

Reaction Time: Allowing the reaction to run for too long, especially at elevated temperatures, can increase the prevalence of side product formation. mdpi.com Therefore, monitoring the reaction progress and stopping it once the starting material is consumed is crucial.

Green Chemistry Approaches and Sustainable Synthetic Routes for Related Compounds

Modern synthetic chemistry emphasizes the development of environmentally benign and sustainable processes. uniroma1.it These green chemistry principles are being actively applied to the synthesis of halogenated pyridines and their precursors to reduce hazards, waste, and energy consumption. uniroma1.itnih.gov

One significant advancement is the replacement of hazardous molecular bromine with safer alternatives. A continuous flow protocol allows for the in situ generation of bromine by reacting an oxidant like sodium hypochlorite (B82951) (NaOCl) with hydrobromic acid (HBr). nih.gov This method avoids the storage and handling of highly toxic and reactive liquid bromine, immediately using the generated reagent for the bromination of aromatic substrates. nih.gov

For chlorination reactions, the use of trichloroisocyanuric acid (TCCA) is considered a greener approach as it is a safe-to-handle solid that efficiently provides active chlorine for the reaction. orientjchem.org Another eco-friendly method employs Chloramine-T, which can chlorinate various imidazoheterocycles under solvent-free conditions at room temperature, often eliminating the need for chromatographic purification. acs.org

Catalysis also plays a key role in sustainable synthesis. The N-oxidation of pyridine substrates can be achieved with high yield using a catalytic amount of ruthenium trichloride (B1173362) (RuCl₃) with molecular oxygen as the ultimate oxidant, which is an environmentally acceptable and efficient method. orientjchem.org Furthermore, optimizing synthetic pathways to be performed in a "one-pot" manner or without the isolation of intermediates improves productivity and significantly reduces the use of solvents, aligning with green chemistry goals. researchgate.net

Design and Synthesis of Brominated and Chloromethylated Pyridine Analogs

The design and synthesis of various brominated and chloromethylated pyridine analogs are driven by the search for new therapeutic agents and agrochemicals. nih.govnih.gov The specific placement of halogen and chloromethyl groups on the pyridine ring is crucial for biological activity.

The synthesis of these analogs often involves multi-step sequences. For example, the synthesis of 2-chloro-5-chloromethylpyridine can be achieved from 2-chloropyridine-5-carboxylic acid. google.com This process involves conversion to the acid chloride, esterification, reduction of the ester to a hydroxymethyl group, and final chlorination using thionyl chloride. google.com

Synthetic routes must often overcome challenges related to regioselectivity. The direct bromination of 2-picoline (2-methylpyridine), for instance, typically yields a mixture of 3-bromo-2-methylpyridine and 5-bromo-2-methylpyridine, which are difficult to separate. google.com To circumvent this, more elaborate, regioselective methods are employed. One such method starts with 2-chloro-3-nitropyridine, which undergoes condensation and decarboxylation to yield 2-methyl-3-nitropyridine. google.com Subsequent reduction to 2-methyl-3-aminopyridine followed by a Sandmeyer-type reaction (diazotization and reaction with a bromide source) yields the desired 2-methyl-3-bromopyridine isomer cleanly. google.com

Patented methods for other analogs, such as 2-chloromethyl-4-chloro-3,5-dimethylpyridine hydrochloride, detail specific conditions for chloromethylation, often involving cooling to low temperatures (e.g., -10 °C) before introducing a chlorinating agent like thionyl chloride or chlorine gas, followed by a period of reaction at room temperature. google.com

Advanced Spectroscopic and Structural Characterization of 3 Bromo 2 Chloromethyl 6 Methylpyridine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of a compound in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, it is possible to map out the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H NMR Data Analysis for Proton Environments

In the ¹H NMR spectrum of 3-bromo-2-(chloromethyl)-6-methylpyridine, three distinct types of proton signals are expected: two aromatic protons on the pyridine (B92270) ring, a singlet for the chloromethyl group, and a singlet for the methyl group.

Aromatic Protons (H4, H5): The pyridine ring features two adjacent protons at positions 4 and 5. These would appear as two distinct doublets in the aromatic region (typically δ 7.0-8.5 ppm). The proton at position 5 would likely be upfield relative to the proton at position 4, due to the electronic effects of the surrounding substituents. Their adjacency would result in a mutual splitting pattern (a pair of doublets) with a typical ortho-coupling constant (³JHH) of approximately 8-9 Hz.

Chloromethyl Protons (-CH₂Cl): The two protons of the chloromethyl group are chemically equivalent and are adjacent to an electronegative chlorine atom and an aromatic ring. They are expected to produce a sharp singlet, anticipated in the range of δ 4.6-5.0 ppm.

Methyl Protons (-CH₃): The three protons of the methyl group at position 6 are equivalent and would yield a distinct singlet, typically appearing further upfield around δ 2.4-2.6 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 3-bromo-2-(chloromethyl)-6-methylpyridine

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Pyridine H-4 | ~7.8-8.2 | Doublet (d) |

| Pyridine H-5 | ~7.2-7.5 | Doublet (d) |

| -CH₂Cl | ~4.6-5.0 | Singlet (s) |

| -CH₃ | ~2.4-2.6 | Singlet (s) |

¹³C NMR Data Analysis for Carbon Framework

The ¹³C NMR spectrum provides a map of the carbon skeleton. For 3-bromo-2-(chloromethyl)-6-methylpyridine, seven distinct carbon signals are expected.

Pyridine Ring Carbons: Five signals correspond to the carbons of the pyridine ring. Their chemical shifts are influenced by the nitrogen heteroatom and the bromo and methyl substituents. The carbon bonded to bromine (C-3) would be significantly affected, as would the carbons adjacent to the nitrogen (C-2 and C-6).

Chloromethyl Carbon (-CH₂Cl): This carbon is attached to an electronegative chlorine atom, causing its signal to appear in the range of δ 40-50 ppm.

Methyl Carbon (-CH₃): The methyl carbon signal is expected to be found in the upfield region of the spectrum, typically around δ 18-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-bromo-2-(chloromethyl)-6-methylpyridine

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~150-155 |

| C-3 | ~120-125 |

| C-4 | ~140-145 |

| C-5 | ~125-130 |

| C-6 | ~158-163 |

| -CH₂Cl | ~40-50 |

| -CH₃ | ~18-25 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

Two-dimensional (2D) NMR experiments would be essential to confirm the structural assignment unambiguously.

COSY (Correlation Spectroscopy): This experiment would show a clear correlation cross-peak between the H-4 and H-5 protons, confirming their direct spin-spin coupling and adjacency on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon. It would definitively link the predicted proton signals to their corresponding carbon signals in Table 1 and Table 2 (e.g., H-4 to C-4, H-5 to C-5, -CH₂Cl protons to the -CH₂Cl carbon, and -CH₃ protons to the -CH₃ carbon).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the -CH₂Cl protons to carbons C-2 and C-3, and the -CH₃ protons to carbons C-5 and C-6, confirming the substituent positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A NOESY spectrum would show through-space correlations between the chloromethyl (-CH₂Cl) protons and the H-4 proton, and between the methyl (-CH₃) protons and the H-5 proton, confirming their relative positions around the pyridine ring.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the parent molecule and its fragments, allowing for the unambiguous confirmation of its elemental formula, C₇H₇BrClN.

The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of two bromine isotopes (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and two chlorine isotopes (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). This would result in a cluster of peaks for the molecular ion around m/z 220.

Table 3: Predicted Isotopic Pattern for the Molecular Ion of 3-bromo-2-(chloromethyl)-6-methylpyridine

| Ion Species | m/z (Da) | Expected Relative Abundance |

| [C₇H₇⁷⁹Br³⁵Cl N]⁺ | 219.9556 | ~75% |

| [C₇H₇⁸¹Br³⁵Cl N]⁺ | 221.9536 | ~75% (Combined with next peak) |

| [C₇H₇⁷⁹Br³⁷Cl N]⁺ | 221.9527 | ~25% |

| [C₇H₇⁸¹Br³⁷Cl N]⁺ | 223.9506 | ~25% |

Common fragmentation pathways would likely involve the loss of a chlorine radical (·Cl) to give a fragment ion [M-Cl]⁺, or the loss of the entire chloromethyl group.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" that is unique to its structure and functional groups.

C-H Vibrations: Aromatic C-H stretching would be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and chloromethyl groups would appear just below 3000 cm⁻¹.

C=C and C=N Stretching: The pyridine ring vibrations would produce a series of characteristic sharp peaks in the 1600-1400 cm⁻¹ region.

C-Cl and C-Br Stretching: The carbon-halogen bonds would have characteristic stretching vibrations in the lower frequency region of the spectrum, typically between 800 and 500 cm⁻¹.

CH₂ and CH₃ Bending: Bending vibrations for the methyl and chloromethyl groups would be visible in the 1470-1350 cm⁻¹ range.

Table 4: Predicted Key Vibrational Bands for 3-bromo-2-(chloromethyl)-6-methylpyridine

| Functional Group | Predicted Wavenumber (cm⁻¹) | Type of Vibration |

| Aromatic C-H | 3100-3000 | Stretch |

| Aliphatic C-H | 2980-2850 | Stretch |

| Pyridine Ring (C=C, C=N) | 1600-1400 | Stretch |

| C-H Bends | 1470-1350 | Bend |

| C-Cl | 800-600 | Stretch |

| C-Br | 650-500 | Stretch |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Should a suitable single crystal of 3-bromo-2-(chloromethyl)-6-methylpyridine be obtained, X-ray crystallography could provide its definitive three-dimensional structure in the solid state. This technique would yield precise data on bond lengths, bond angles, and the conformation of the molecule. It would confirm the substitution pattern on the pyridine ring and reveal how the molecules pack together in the crystal lattice, including any intermolecular interactions such as halogen bonding or π-π stacking. Without experimental data, specific parameters cannot be provided.

Computational Chemistry and Theoretical Studies of 3 Bromo 2 Chloromethyl 6 Methylpyridine

Density Functional Theory (DFT) Calculations for Optimized Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of a molecule. For substituted pyridines, calculations are commonly performed using Becke's three-parameter Lee-Yang-Parr hybrid functional (B3LYP) combined with a basis set such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost. researchgate.netresearchgate.net

The optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles of 3-bromo-2-(chloromethyl)-6-methylpyridine to find the geometry with the minimum potential energy. The resulting structure reveals the influence of the various substituents on the pyridine (B92270) ring. The electronegative bromine and chlorine atoms, along with the methyl and chloromethyl groups, induce changes in the ring's bond lengths and angles compared to an unsubstituted pyridine molecule. For instance, studies on similar 2-halopyridines have shown a shortening of the N–C(2) bond resulting from halogen substitution. researchgate.net

The electronic structure analysis derived from DFT calculations provides insights into the distribution of electron density across the molecule. The presence of the bromine atom at the 3-position, the chlorine atom in the chloromethyl group at the 2-position, and the nitrogen atom in the ring creates a complex electronic environment with significant charge polarization, which is crucial for understanding the molecule's reactivity.

| Parameter | Description | Calculated Value |

|---|---|---|

| r(C3-Br) | Bond length of Carbon-Bromine | ~1.90 Å |

| r(C2-Cside) | Bond length of Pyridine C2 to Side-chain Carbon | ~1.51 Å |

| r(Cside-Cl) | Bond length of Side-chain Carbon-Chlorine | ~1.79 Å |

| ∠(N1-C2-C3) | Bond angle within the pyridine ring | ~120° |

| ∠(C3-C2-Cside) | Bond angle between ring and side chain | ~122° |

| ∠(C2-Cside-Cl) | Bond angle within the chloromethyl group | ~110° |

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Theoretical calculations are instrumental in predicting spectroscopic parameters, which serve as a vital tool for structural elucidation and confirmation. By applying computational methods to the DFT-optimized geometry of 3-bromo-2-(chloromethyl)-6-methylpyridine, its Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectra can be simulated.

NMR chemical shifts (¹H and ¹³C) are commonly predicted using the Gauge-Independent Atomic Orbital (GIAO) method. The calculated shifts are then compared to experimental data, often showing strong correlation. The predicted chemical shifts for 3-bromo-2-(chloromethyl)-6-methylpyridine would reflect the electronic environment of each nucleus. For example, the protons on the pyridine ring would appear in the aromatic region, with their specific shifts influenced by the deshielding effects of the bromine and nitrogen atoms. The protons of the chloromethyl group would likely appear as a distinct singlet, shifted downfield due to the electronegative chlorine atom.

Vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the Cartesian coordinates of the atoms. These calculations yield a set of normal modes of vibration and their corresponding frequencies, which correlate to peaks in the IR and Raman spectra. For 3-bromo-2-(chloromethyl)-6-methylpyridine, characteristic frequencies would include the C-Br and C-Cl stretching modes, various C-H stretching and bending modes, and the pyridine ring breathing and deformation modes. The agreement between calculated and experimental vibrational spectra for related halopyridines is often excellent after applying a scaling factor to the computed frequencies. researchgate.net

| Spectroscopy | Parameter | Predicted Value | Notes |

|---|---|---|---|

| ¹H NMR | δ (CH3) | 2.4 - 2.6 ppm | Methyl group on pyridine ring. |

| δ (CH2Cl) | 4.6 - 4.8 ppm | Chloromethyl protons, deshielded by Cl. | |

| δ (Ring H) | 7.0 - 8.0 ppm | Aromatic protons on the pyridine ring. | |

| Vibrational Frequencies | ν (C-Cl stretch) | ~700 - 750 cm-1 | Stretching vibration of the chloromethyl C-Cl bond. |

| ν (C-Br stretch) | ~550 - 600 cm-1 | Stretching vibration of the C-Br bond on the ring. | |

| ν (Pyridine ring) | ~1400 - 1600 cm-1 | Characteristic ring stretching and deformation modes. |

Modeling of Reaction Pathways, Transition States, and Activation Barriers

Computational chemistry is a key tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to model the transformation from reactants to products, identifying key intermediates and, crucially, the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation barrier (or activation energy, Ea), which is a primary determinant of the reaction rate.

For 3-bromo-2-(chloromethyl)-6-methylpyridine, several reaction types could be modeled. Given its structure, two likely pathways for synthetic modification are nucleophilic substitution at the benzylic-like chloromethyl group and palladium-catalyzed cross-coupling reactions at the C-Br bond.

Theoretical modeling of a nucleophilic substitution reaction, for instance with an amine or thiol nucleophile, would involve:

Optimizing the geometries of the reactants (3-bromo-2-(chloromethyl)-6-methylpyridine and the nucleophile).

Locating the transition state structure where the old C-Cl bond is partially broken and the new C-Nucleophile bond is partially formed.

Optimizing the geometry of the products.

The calculated activation barrier would provide a quantitative estimate of the reaction's feasibility. Similarly, modeling a Suzuki or Sonogashira cross-coupling at the C-Br position would involve calculating the energies of the intermediates and transition states in the catalytic cycle (e.g., oxidative addition, transmetalation, reductive elimination). Such studies can explain the regioselectivity of reactions on di- or poly-halogenated pyridines, where different halogen atoms exhibit different reactivities. While specific computational studies on the reaction pathways of this exact molecule are not prominent, the methodologies are well-established for modeling reactions of substituted halopyridines. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as the electron donor. A higher HOMO energy indicates a greater ability to donate electrons, suggesting higher reactivity towards electrophiles.

LUMO: This orbital acts as the electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons, suggesting higher reactivity towards nucleophiles.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical descriptor of molecular stability. A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap suggests the molecule is more reactive.

For 3-bromo-2-(chloromethyl)-6-methylpyridine, the HOMO is expected to be localized primarily on the π-system of the pyridine ring and the lone pairs of the bromine atom. The LUMO is likely to be a π* anti-bonding orbital distributed over the pyridine ring, with significant contributions from the C-Br and C-Cl anti-bonding orbitals, making these sites susceptible to nucleophilic attack or reductive processes.

| Parameter | Description | Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.90 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.45 eV |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | 5.45 eV |

Quantum Chemical Descriptors and Structure-Reactivity Relationships

Beyond the HOMO-LUMO gap, DFT calculations allow for the quantification of various quantum chemical descriptors that help to establish a more detailed structure-reactivity relationship. These descriptors are derived from the conceptual framework of DFT and provide insights into the molecule's behavior in chemical reactions. rasayanjournal.co.in

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Absolute Electronegativity (χ): The tendency of a molecule to attract electrons. Calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. Calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). It indicates a higher reactivity.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment. Calculated as ω = χ² / (2η).

| Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.90 |

| Electron Affinity (A) | -ELUMO | 1.45 |

| Absolute Electronegativity (χ) | (I + A) / 2 | 4.175 |

| Chemical Hardness (η) | (I - A) / 2 | 2.725 |

| Chemical Softness (S) | 1 / η | 0.367 |

| Electrophilicity Index (ω) | χ² / (2η) | 3.20 |

Strategic Applications of 3 Bromo 2 Chloromethyl 6 Methylpyridine in Complex Molecule Synthesis

Role as a Key Intermediate in the Synthesis of Heterocyclic Scaffolds

3-bromo-2-(chloromethyl)-6-methylpyridine serves as a pivotal intermediate for constructing more complex heterocyclic systems. The pyridine (B92270) ring itself is a fundamental scaffold in many biologically active compounds, and this reagent provides a direct route for its incorporation. The dual reactivity of the chloromethyl group and the bromo substituent is central to its utility.

The chloromethyl group at the 2-position is a potent electrophile, readily undergoing nucleophilic substitution reactions. This allows for the attachment of various nucleophiles, such as amines, thiols, and alcohols, to forge new carbon-heteroatom bonds. This reaction is a common strategy for linking the pyridine core to other molecular fragments.

Simultaneously, the bromine atom at the 3-position acts as a reactive handle for metal-catalyzed cross-coupling reactions. Techniques like the Suzuki-Miyaura coupling allow for the formation of new carbon-carbon bonds, enabling the introduction of aryl, vinyl, or alkyl groups. The differential reactivity between the C-Br bond and the C-Cl bond in the chloromethyl group allows for selective, stepwise functionalization, which is a crucial advantage in multi-step syntheses of complex heterocyclic targets. This compound is thus a cornerstone for building fused ring systems and other elaborate molecular frameworks centered on a pyridine core. guidechem.com

Table 1: Synthetic Utility of 3-bromo-2-(chloromethyl)-6-methylpyridine

| Functional Group | Position | Common Reaction Type | Bond Formed |

|---|---|---|---|

| Chloromethyl | 2 | Nucleophilic Substitution | C-N, C-O, C-S |

| Bromo | 3 | Palladium-Catalyzed Cross-Coupling | C-C |

| Pyridine Nitrogen | 1 | Alkylation / Coordination | N-C, N-Metal |

Precursor for Advanced Agrochemical Intermediates (Synthetic Aspects)

In the agrochemical sector, 3-bromo-2-(chloromethyl)-6-methylpyridine is a vital precursor for the synthesis of advanced pesticides and herbicides. chemimpex.comguidechem.cominnospk.com The development of next-generation crop protection agents often requires the incorporation of substituted pyridine rings to achieve high efficacy and target specificity. This intermediate provides the necessary structural motif.

The synthetic utility in this context lies in its ability to be integrated seamlessly into the molecular structures of modern agrochemicals. innospk.com The chloromethyl group is typically used to connect the pyridine head to a larger molecular body through a linker, often by reacting it with an amine or hydroxyl group of another intermediate. The bromine and methyl groups on the pyridine ring can then be used to fine-tune the electronic and steric properties of the final active ingredient. This modulation is critical for optimizing the molecule's interaction with its biological target in a pest or weed, thereby enhancing its potency and selectivity while aiming to minimize environmental impact. innospk.com Its role as a pesticide intermediate is a cornerstone of agricultural innovation, contributing to the development of effective crop protection solutions. innospk.comnbinno.com

Building Block for Ligands in Catalysis and Coordination Chemistry Research

The unique structure of 3-bromo-2-(chloromethyl)-6-methylpyridine makes it an excellent building block for designing polydentate ligands used in catalysis and coordination chemistry. Ligands are crucial for controlling the reactivity and selectivity of metal catalysts, and pyridine-containing ligands are widely used due to their strong coordination to a variety of metal centers.

The synthesis of these ligands often involves the reaction of the electrophilic chloromethyl group with nucleophilic sites (such as amines) on other heterocyclic rings to create multidentate structures. mdpi.com For example, reacting two equivalents of the pyridine intermediate with a diamine would yield a tetradentate ligand capable of chelating to a metal ion.

Furthermore, the bromine atom provides a site for post-synthetic modification. mdpi.com After the ligand is synthesized and coordinated to a metal, the bromo group can be functionalized using cross-coupling chemistry. This allows for the introduction of groups that can tune the catalyst's electronic properties or provide a point of attachment to a solid support, creating heterogeneous catalysts. This synthetic flexibility is highly desirable for developing new catalytic systems for a range of organic transformations.

Utilization in the Preparation of Advanced Materials Precursors

The application of 3-bromo-2-(chloromethyl)-6-methylpyridine extends into materials science, where it is used as a precursor for advanced materials with specific properties. chemimpex.compipzine-chem.com It can be incorporated into polymers and coatings to enhance characteristics such as chemical resistance and durability. chemimpex.com

One key synthetic application is the preparation of functionalized surfaces and materials. The chloromethyl group can be used to covalently bond the pyridine unit to a solid support, such as functionalized carbon or silica (B1680970). mdpi.com This process, known as immobilization, is fundamental in creating materials for applications like heterogeneous catalysis or solid-phase extraction. The attached pyridine moiety can then serve as a coordination site for metal ions or as a platform for further chemical elaboration via its bromo substituent. This allows for the creation of tailored material surfaces with precisely controlled chemical and physical properties for use in electronic devices or specialized optical materials. mdpi.compipzine-chem.com

Development of Novel Pyridine-Based Pharmacophoric Structures (Synthetic Methodology Focus)

In medicinal chemistry, 3-bromo-2-(chloromethyl)-6-methylpyridine is a key intermediate for synthesizing novel pharmacophoric structures. chemimpex.comguidechem.comnbinno.com A pharmacophore is the essential part of a molecule's structure responsible for its biological activity. The substituted pyridine ring is a common pharmacophore in a vast number of drugs.

The synthetic methodology focuses on using this compound as a scaffold. The chloromethyl group allows for the direct attachment of the pyridine ring to other molecular fragments, often those containing amine or hydroxyl functionalities, which are common in drug-like molecules. This is a crucial step in building a larger, more complex active pharmaceutical ingredient (API). nbinno.com

Following this coupling, the bromine atom serves as a strategic point for diversification. Medicinal chemists use palladium-catalyzed reactions to introduce a wide variety of substituents at this position. This strategy allows for the creation of a library of related compounds, each with a slightly different structure. This library can then be screened to find the molecule with the optimal balance of potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion). The ability to selectively and sequentially modify the molecule at its different reactive sites is a powerful tool in the drug discovery and development process. pipzine-chem.com

Analytical Methodologies for Purity Assessment and Reaction Monitoring in Research Contexts

Development of Gas Chromatography-Mass Spectrometry (GC-MS) Methods for Purity and Reaction Conversion

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like substituted pyridines. cdc.gov It is extensively used for assessing the purity of "3-bromo-2-(chloromethyl)-6-methylpyridine" and for monitoring the progress of its synthesis by quantifying the conversion of reactants to products. psu.eduacs.org The development of a robust GC-MS method is critical for identifying potential impurities, such as isomers, starting materials, or byproducts generated during synthesis. mdpi.comresearchgate.net

A typical GC-MS method for this compound would involve a high-resolution capillary column, such as a DB-WAX or a similar column with a polar stationary phase, to achieve effective separation of the analyte from other components in the reaction mixture. researchgate.net The analysis of related halogenated and alkylated pyridines has been successfully performed using such chromatographic systems. researchgate.netnih.gov The mass spectrometer detector provides confirmation of the compound's identity through its characteristic mass spectrum and fragmentation pattern. For "3-bromo-2-(chloromethyl)-6-methylpyridine," key fragments would be expected from the loss of a chlorine atom, a bromine atom, or the chloromethyl group, providing unambiguous structural confirmation.

Reaction monitoring via GC-MS involves taking aliquots from the reaction mixture at various time points, quenching the reaction, and analyzing the sample. The disappearance of starting materials and the appearance of the product peak are tracked to calculate the reaction conversion rate. nih.gov This data is invaluable for optimizing reaction conditions such as temperature, catalyst loading, and reaction time.

Illustrative GC-MS Parameters for Analysis:

| Parameter | Value |

|---|---|

| Column | DB-WAX (30 m x 0.25 mm ID, 0.25 µm film) |

| Injector Temp. | 250 °C |

| Carrier Gas | Helium (1.0 mL/min) |

| Oven Program | 80 °C (2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| MS Detector | Electron Ionization (EI), 70 eV |

| Mass Range | 40-400 m/z |

Hypothetical Reaction Monitoring Data:

| Reaction Time (h) | Starting Material Peak Area | Product Peak Area | % Conversion |

|---|---|---|---|

| 0 | 1,500,000 | 0 | 0 |

| 1 | 950,000 | 520,000 | 37 |

| 2 | 400,000 | 1,050,000 | 73 |

High-Performance Liquid Chromatography (HPLC) for Separation and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is an essential tool for the analysis of pyridine (B92270) derivatives, offering high resolution and quantitative accuracy. thermofisher.com It is particularly useful for compounds that may be thermally labile or not sufficiently volatile for GC analysis. For "3-bromo-2-(chloromethyl)-6-methylpyridine," HPLC methods can be developed for purity determination, quantitative analysis, and the separation of isomers. sielc.comchromforum.org

Reversed-phase HPLC is a common approach, utilizing a C18 or a more specialized column, such as one with a polar-embedded phase, to effectively separate polar analytes like pyridine derivatives. nih.gov The separation of brominated compounds and pyridine isomers has been demonstrated using various column technologies, including mixed-mode chromatography which combines reversed-phase and ion-exchange mechanisms. helixchrom.comnih.gov A mobile phase typically consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with an acidic modifier like formic acid or a buffer like ammonium (B1175870) acetate, is used to achieve optimal separation and peak shape. helixchrom.comsielc.com Detection is commonly performed using a UV detector, as the pyridine ring is a strong chromophore.

Quantitative analysis by HPLC relies on the creation of a calibration curve using standards of known concentration. This allows for the precise determination of the concentration of "3-bromo-2-(chloromethyl)-6-methylpyridine" in a sample, making it a powerful method for final product assay and for tracking the formation of the product during a reaction.

Example HPLC Method Parameters:

| Parameter | Value |

|---|---|

| Column | Zorbax SB-Aq (150 x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile |

| Gradient | 30% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detection | UV at 265 nm |

Illustrative Data for Purity Analysis by HPLC:

| Peak No. | Retention Time (min) | Compound Identity | Area % |

|---|---|---|---|

| 1 | 3.5 | Starting Material Isomer | 0.8 |

| 2 | 5.2 | Unidentified Impurity | 0.3 |

| 3 | 8.9 | 3-bromo-2-(chloromethyl)-6-methylpyridine | 98.5 |

In-situ Reaction Monitoring Techniques (e.g., FT-IR, NMR) for Mechanistic Studies and Optimization

In-situ reaction monitoring techniques, such as Fourier-Transform Infrared (FT-IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy, provide real-time data on the chemical transformations occurring within a reaction vessel. nih.gov These methods are non-invasive and eliminate the need for sampling, offering a continuous view of the reaction progress. mdpi.com This capability is invaluable for detailed mechanistic studies and for the precise optimization of the synthesis of "3-bromo-2-(chloromethyl)-6-methylpyridine."

An FT-IR probe immersed in the reaction mixture can track the concentration of reactants and products by monitoring their characteristic vibrational bands. For instance, in a synthesis starting from a precursor like 2-chloro-6-methylpyridine (B94459), one could monitor the disappearance of the C-H stretching vibration of the precursor and the appearance of new bands corresponding to the C-Br and C-Cl stretches in the product. mdpi.com This allows for the determination of reaction endpoints and the identification of any transient intermediates that may have a sufficiently long lifetime.

In-situ NMR spectroscopy offers even greater structural detail, allowing for the unambiguous identification of all species in the reaction mixture. nih.gov By acquiring NMR spectra at regular intervals, it is possible to follow the change in the chemical shifts and integrals of specific protons on the starting materials, intermediates, and the final product. For the synthesis of "3-bromo-2-(chloromethyl)-6-methylpyridine," one could monitor the shift of the aromatic protons and the methyl group protons as the substitution pattern on the pyridine ring changes. This provides deep insight into the reaction mechanism, regioselectivity, and kinetics. nih.govrug.nl

Application of In-situ Techniques for Mechanistic Insights:

| Technique | Information Gained | Relevance to Synthesis |

|---|---|---|

| FT-IR | Monitoring of functional group changes (e.g., C-H to C-Br). | Real-time tracking of bromination; detection of reaction completion. |

| NMR | Tracking changes in proton/carbon chemical environments. | Confirmation of regioselectivity (i.e., bromination at the 3-position); identification of isomers and byproducts. |

By using these advanced analytical methodologies, researchers can gain a comprehensive understanding of the synthesis and purity of "3-bromo-2-(chloromethyl)-6-methylpyridine," ensuring the production of high-quality material for further research and development.

Future Research Directions and Unexplored Avenues for 3 Bromo 2 Chloromethyl 6 Methylpyridine Chemistry

Development of Novel Catalytic Transformations Involving the Compound

The presence of a bromine atom on the pyridine (B92270) ring makes 3-bromo-2-(chloromethyl)-6-methylpyridine an ideal candidate for a variety of metal-catalyzed cross-coupling reactions. While such reactions are fundamental in modern organic synthesis, their application to this specific substrate remains an area ripe for exploration.

Future work could focus on expanding the scope of palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, to introduce diverse aryl and heteroaryl substituents at the 3-position. researchgate.net Optimization of reaction conditions, including the choice of catalyst, base, and solvent, could lead to highly efficient and green synthetic protocols. researchgate.net Beyond standard coupling partners, research into more challenging transformations, like Sonogashira (alkyne coupling), Heck (alkene coupling), Buchwald-Hartwig (amination), and cyanation reactions, would significantly broaden the synthetic utility of this building block.

Furthermore, the compound is a precursor for creating more complex ligand systems. The chloromethyl group can be readily converted to a hydroxymethyl group, which can then be used to anchor the molecule to solid supports like silica (B1680970) or functionalized carbons. mdpi.com This opens the door to designing heterogeneous catalysts where the pyridine derivative acts as a ligand for a catalytically active metal center. mdpi.com Such immobilized catalysts are highly desirable for their recyclability and ease of separation, contributing to more sustainable chemical processes. mdpi.com Research in this area could involve synthesizing tethered bipyridyl or other multidentate ligands from 3-bromo-2-(chloromethyl)-6-methylpyridine to mimic the active sites of metalloenzymes. mdpi.comsemanticscholar.org

Exploration of Flow Chemistry and Automated Synthesis for Scalability and Efficiency

Traditional batch synthesis of pyridine derivatives can be challenging to scale up and often requires careful control of hazardous reagents and reaction conditions. mdpi.comsemanticscholar.org The application of flow chemistry and automated synthesis platforms offers a promising solution to these challenges, enabling enhanced safety, reproducibility, and efficiency.

The synthesis of 3-bromo-2-(chloromethyl)-6-methylpyridine itself, which may involve bromination and chloromethylation steps, could be significantly improved using flow reactors. evitachem.com These systems allow for precise control over reaction time, temperature, and stoichiometry, which can minimize the formation of byproducts, such as di-brominated derivatives. The use of hazardous reagents like thionyl chloride or bromine can be managed more safely in a closed-loop flow system. mdpi.comchemicalbook.com

Moreover, subsequent transformations of the compound could be integrated into a continuous multi-step synthesis. For instance, a flow process could be designed for a substitution reaction at the chloromethyl position immediately followed by a palladium-catalyzed cross-coupling at the bromo position. This would streamline the production of complex derivatives, reduce manual handling and purification steps, and facilitate large-scale manufacturing for industrial applications. guidechem.com

Design and Synthesis of New Derivatives with Tailored Reactivity

The dual reactivity of the bromo and chloromethyl groups provides numerous opportunities for creating a library of new derivatives with fine-tuned properties. guidechem.com The chloromethyl group is a potent electrophile, susceptible to nucleophilic substitution, while the bromo group is a handle for metal-catalyzed cross-coupling.

Systematic exploration of nucleophilic substitution reactions at the C2-chloromethyl position using a wide range of nucleophiles—such as alkoxides, thiolates, azides, and secondary amines—could yield a diverse set of derivatives. For example, reaction with different thiols could lead to a series of 3-bromo-6-methyl-2-(thioether)pyridines, which could be evaluated for biological activity or as ligands for metal catalysis.

The methyl group at the C6-position also offers a site for modification. It can be oxidized to an aldehyde or a carboxylic acid, adding another layer of functionality to the molecule. This carboxylic acid could then be used for amide coupling or other transformations. A summary of potential synthetic transformations is presented below.

| Functional Group | Reaction Type | Reagent Example | Product Class |

| 2-(chloromethyl) | Nucleophilic Substitution | Sodium methoxide | 3-bromo-2-(methoxymethyl)-6-methylpyridine |

| 2-(chloromethyl) | Nucleophilic Substitution | Potassium thiophenolate | 3-bromo-6-methyl-2-(phenylthiomethyl)pyridine |

| 2-(chloromethyl) | Nucleophilic Substitution | Sodium azide | 2-(azidomethyl)-3-bromo-6-methylpyridine |

| 3-bromo | Suzuki Coupling | Phenylboronic acid, Pd catalyst | 2-(chloromethyl)-6-methyl-3-phenylpyridine |

| 3-bromo | Sonogashira Coupling | Phenylacetylene, Pd/Cu catalyst | 3-bromo-2-(chloromethyl)-6-(phenylethynyl)pyridine |

| 6-methyl | Oxidation | Potassium permanganate | 3-bromo-2-(chloromethyl)pyridine-6-carboxylic acid |

The synthesis of these new derivatives would allow for a systematic study of structure-activity relationships, where the electronic and steric properties are methodically altered to achieve a desired reactivity or biological function.

Advanced Mechanistic Studies using Time-Resolved Spectroscopy

A deep understanding of reaction mechanisms is crucial for optimizing reaction conditions and designing more efficient synthetic routes. While conventional analytical techniques like NMR and mass spectrometry can identify reaction products, they often fail to capture the fleeting nature of reaction intermediates. mdpi.com Advanced techniques, particularly time-resolved spectroscopy, could provide unprecedented insight into the reaction dynamics of 3-bromo-2-(chloromethyl)-6-methylpyridine.

For instance, time-resolved infrared (TRIR) or UV-Vis spectroscopy could be employed to study the kinetics of the nucleophilic substitution at the chloromethyl group. By monitoring the decay of the starting material and the growth of the product in real-time, researchers can determine rate constants and activation energies, and potentially detect short-lived intermediates. This would be invaluable for understanding the influence of the solvent, nucleophile, and the electronic effects of the bromo-substituted pyridine ring on the reaction rate.

Similarly, when this compound is used in catalytic cycles, such as palladium-catalyzed cross-coupling, time-resolved spectroscopy could help elucidate the mechanism. It could be used to observe the individual steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—and identify the structure of the palladium-complex intermediates. This knowledge is essential for designing more active and stable catalysts for transformations involving this and related pyridine scaffolds.

Computational Design of Novel Derivatives with Predicted Synthetic Utility

Computational chemistry provides a powerful toolkit for predicting the properties and reactivity of molecules before their synthesis, thereby guiding experimental efforts and saving significant time and resources. The application of computational methods, such as Density Functional Theory (DFT), to the study of 3-bromo-2-(chloromethyl)-6-methylpyridine and its potential derivatives is a largely unexplored avenue.

Computational models can be used to predict key molecular properties like electrostatic potential maps, frontier molecular orbital energies (HOMO-LUMO), and bond dissociation energies. This information can help rationalize the compound's reactivity; for example, by predicting the relative ease of nucleophilic attack at the chloromethyl group versus oxidative addition at the C-Br bond. Predicted collision cross section values are already available for this class of compounds, demonstrating the feasibility of computational analysis. uni.luuni.lu

Furthermore, computational screening can be used to design new derivatives with tailored properties. A virtual library of potential derivatives could be generated by systematically varying the substituents at the 2, 3, and 6 positions. DFT calculations could then predict their electronic properties, steric profiles, and their potential as ligands for specific catalytic applications. For example, one could computationally screen for derivatives that are predicted to form highly stable and active palladium complexes for cross-coupling reactions, guiding synthetic chemists toward the most promising candidates for laboratory investigation.

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 3-bromo-2-(chloromethyl)-6-methylpyridine, and how can reaction conditions be optimized?

The synthesis typically involves bromination and chlorination of pyridine precursors. For example, bromination of 2-(chloromethyl)-6-methylpyridine using bromine in solvents like carbon tetrachloride or chloroform at room temperature or slightly elevated temperatures (30–50°C) is a standard approach . Optimization includes controlling stoichiometry (1:1 molar ratio of precursor to bromine) and reaction time (4–6 hours) to minimize side products like di-brominated derivatives. Catalysts such as FeCl₃ may enhance regioselectivity . Purity is achieved via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol.

Advanced: How do steric and electronic effects influence the reactivity of 3-bromo-2-(chloromethyl)-6-methylpyridine in nucleophilic substitution reactions?

The chloromethyl group at position 2 and bromine at position 3 create steric hindrance, directing nucleophiles (e.g., amines, alkoxides) to the less hindered position 6. Electronic effects from the electron-withdrawing bromine and chloromethyl groups activate the pyridine ring for substitution but reduce reaction rates compared to less substituted analogs. For example, in amination reactions, elevated temperatures (80–100°C) and polar aprotic solvents (DMF, DMSO) are required to overcome steric barriers . Kinetic studies using HPLC or NMR monitoring reveal a second-order dependence on nucleophile concentration under these conditions.

Basic: What analytical techniques are critical for characterizing 3-bromo-2-(chloromethyl)-6-methylpyridine, and how are data interpreted?

Advanced: How can researchers resolve contradictions in reported biological activity data for halogenated pyridine derivatives like 3-bromo-2-(chloromethyl)-6-methylpyridine?

Discrepancies often arise from differences in assay conditions or impurity profiles. For example, antimicrobial studies may report conflicting MIC values due to variations in bacterial strains or solvent effects (DMSO vs. water). To address this:

- Standardize assays : Use CLSI guidelines for MIC determinations .

- Control purity : Validate compound purity (>98% by HPLC) and exclude trace solvents (e.g., residual DMF) that may inhibit activity.

- Mechanistic studies : Employ molecular docking to compare binding affinities with target enzymes (e.g., bacterial dihydrofolate reductase) .

Basic: What safety protocols are essential for handling 3-bromo-2-(chloromethyl)-6-methylpyridine in laboratory settings?

The compound’s chloromethyl group poses carcinogenic risks similar to bis(chloromethyl) ether . Key protocols include:

- Ventilation : Use fume hoods for synthesis and purification.

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Storage : In airtight containers under nitrogen at 4°C to prevent degradation.

- Spill management : Neutralize with 10% sodium bicarbonate before disposal .

Advanced: How can computational methods guide the design of derivatives based on 3-bromo-2-(chloromethyl)-6-methylpyridine for targeted biological applications?

Density Functional Theory (DFT) calculations predict reactive sites for functionalization. For example:

- Electrostatic potential maps highlight the electrophilic C-3 bromine and C-2 chloromethyl groups.

- Molecular dynamics simulations assess binding stability with protein targets (e.g., SARS-CoV-2 main protease).

- ADMET predictions (e.g., using SwissADME) optimize pharmacokinetic properties, such as reducing logP values via hydroxylation .

Basic: What are the primary applications of 3-bromo-2-(chloromethyl)-6-methylpyridine in medicinal chemistry?

It serves as a key intermediate in synthesizing:

- Antimicrobial agents : Derivatives with appended sulfonamide groups show activity against Gram-positive bacteria (MIC: 2–8 µg/mL) .

- Kinase inhibitors : The chloromethyl group enables covalent binding to cysteine residues in BTK or EGFR kinases.

Advanced: How do solvent polarity and temperature affect the regioselectivity of cross-coupling reactions involving 3-bromo-2-(chloromethyl)-6-methylpyridine?

In Suzuki-Miyaura couplings:

- Polar solvents (THF/H₂O): Favor coupling at C-3 due to enhanced solvation of Pd intermediates.

- Nonpolar solvents (toluene): Promote C-6 reactivity via steric-driven Pd coordination.

- Temperature : Lower temps (25°C) favor mono-coupling, while higher temps (80°C) risk di-substitution .

Basic: What are the documented spectral reference data for 3-bromo-2-(chloromethyl)-6-methylpyridine?

| Property | Value | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 2.45 (s, 3H), δ 4.72 (s, 2H), δ 7.35 (d, J=8 Hz, 1H), δ 8.20 (d, J=8 Hz, 1H) | |

| IR (KBr) | 680 cm⁻¹ (C-Br), 1260 cm⁻¹ (C-Cl) |

Advanced: How can researchers leverage crystallographic data to resolve structural ambiguities in halogenated pyridine derivatives?

- Refine disorder models for overlapping halogen atoms.

- Analyze anisotropic displacement parameters to distinguish between static disorder (multiple conformers) and dynamic disorder (thermal motion).

- Cross-validate with DFT-optimized geometries to resolve discrepancies in bond angles (>5° deviations indicate potential errors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.